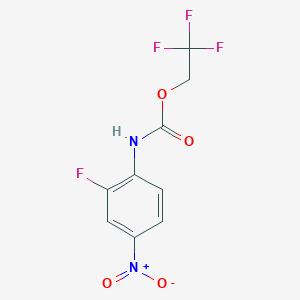
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” can be represented by the InChI code:1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) . Chemical Reactions Analysis
While specific chemical reactions involving “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” are not available, it’s worth noting that similar compounds have been used in the synthesis of potentially biologically active trifluoromethyl-containing bispiro indolinone derivatives .Physical And Chemical Properties Analysis
The physical form of “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” is a powder . Its molecular weight is 282.15 .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Synthesis
The compound is utilized in the synthesis of radiolabeled molecules for imaging studies. A study by Olma et al. (2006) demonstrated the use of carbamate-4-nitrophenyl esters as intermediates in the synthesis of 4-[18F]fluorophenyl urea derivatives, which are potential radiopharmaceuticals. These compounds were synthesized with high radiochemical yields, indicating the utility of this class of compounds in radiopharmaceutical chemistry (Olma, Ermert, & Coenen, 2006).
Polyimide Materials
Yin et al. (2005) developed novel fluorinated polyimides derived from a similar trifluoroethyl carbamate structure. These materials exhibited good solubility, thermal stability, and mechanical properties, making them suitable for applications in electronics and aerospace industries (Yin et al., 2005).
Antitumor Drug Synthesis
Gan et al. (2021) discussed the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in the production of antitumor drugs, highlighting its relevance in the development of small molecular inhibitors (Gan et al., 2021).
Photo-labile Protecting Groups
Loudwig and Goeldner (2001) explored the use of N-methyl-N-(o-nitrophenyl)carbamates as photolabile protecting groups for alcohols, demonstrating the versatility of nitrophenyl carbamates in synthetic chemistry (Loudwig & Goeldner, 2001).
Energetic Materials
Aas et al. (2013) investigated asymmetric carbamate derivatives with secondary nitramine and nitroethyl moieties for potential use as oxidizers in energetic formulations. This research indicates the potential of trifluoroethyl carbamates in the development of high-energy materials (Aas et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJDHXROTZIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





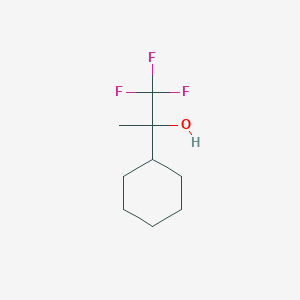

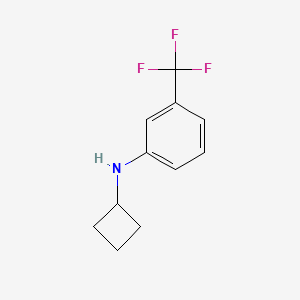

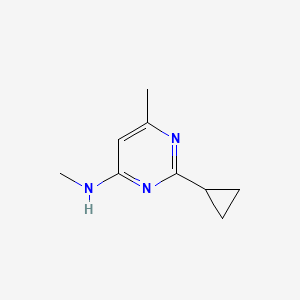
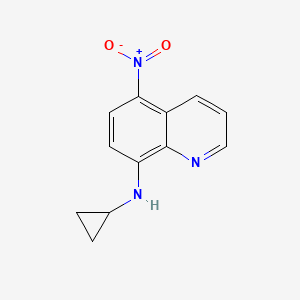
![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

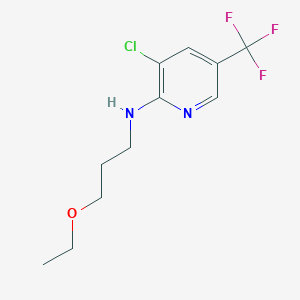
![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)